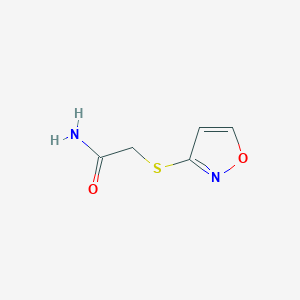

Acetamide,2-(3-isoxazolylthio)-

Description

Contextualization of Isoxazole (B147169) Derivatives in Medicinal Chemistry and Agrochemical Science

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. nih.gov This structural unit is a cornerstone in the development of a wide array of functional molecules. nih.govresearchgate.net In medicinal chemistry, isoxazole derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. researchgate.netnih.gov The isoxazole scaffold is present in numerous commercially available drugs, demonstrating its clinical significance. invivochem.comacs.org For instance, the antibiotic cycloserine contains an isoxazole moiety, and drugs like valdecoxib (B1682126) and leflunomide (B1674699) are built around this heterocyclic core. invivochem.com

Beyond medicine, isoxazole derivatives have made a significant impact on agrochemical science. nih.gov They are integral to the creation of various pesticides and herbicides. nih.govnih.gov Compounds like isoxaben (B1672637) serve as effective herbicides, and the isoxazoline (B3343090) class of molecules, a related structure, is prominent in modern pesticide discovery for crop protection. nih.govnih.govdiscoveryjournals.org The versatility of the isoxazole ring allows for structural modifications that can fine-tune its biological activity, making it a privileged scaffold in both pharmaceutical and agricultural research. researchgate.netnih.gov

The following table provides examples of marketed drugs and agrochemicals containing the isoxazole scaffold, highlighting its broad utility.

| Compound Name | Class | Application |

| Leflunomide | Drug | Antirheumatic invivochem.com |

| Valdecoxib | Drug | Non-steroidal anti-inflammatory invivochem.com |

| Cloxacillin | Drug | Antibiotic acs.org |

| Dicloxacillin | Drug | Antibiotic acs.org |

| Zonisamide | Drug | Anti-convulsant acs.org |

| Isoxaben | Agrochemical | Herbicide nih.gov |

Significance of Thioacetamide (B46855) Scaffolds in Bioactive Molecules

The thioacetamide group, where a sulfur atom replaces the oxygen of an acetamide (B32628), is a critical structural motif in the design of various bioactive molecules. ethz.ch While less common in nature than their amide counterparts, thioamides are found in certain natural products and are key components in synthetic compounds developed for therapeutic and other applications. ethz.ch

Research has established the thioacetamide scaffold as a potent building block for creating enzyme inhibitors. nih.gov Specifically, derivatives known as azolylthioacetamides and triazolylthioacetamides have shown significant efficacy as inhibitors of metallo-β-lactamases (MβLs), enzymes that confer antibiotic resistance to bacteria. nih.govresearchgate.netnih.gov By inhibiting these enzymes, such compounds can help restore the effectiveness of β-lactam antibiotics. nih.gov

Furthermore, thioacetamide derivatives have been investigated for a range of other biological activities. They have been synthesized and evaluated for analgesic properties and have shown potential as algicides for controlling harmful cyanobacterial blooms. acs.orgresearchgate.net The parent compound, thioacetamide, is a well-known experimental tool used to induce liver injury in research, which, while highlighting its toxicity, also underscores the potent biological impact of this chemical group. invivochem.comdiscoveryjournals.org The reactivity of the thioamide sulfur atom, which can be metabolically oxidized, is central to its biological effects. nih.gov

The table below showcases the diverse bioactivities associated with thioacetamide-based molecular scaffolds.

| Thioacetamide Scaffold Type | Bioactivity | Research Application/Potential Use |

| Azolylthioacetamides | Metallo-β-lactamase Inhibition nih.gov | Combating antibiotic resistance nih.gov |

| Triazolylthioacetamides | NDM-1 Inhibition nih.govresearchgate.net | Overcoming resistance to β-lactam antibiotics nih.gov |

| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide | Analgesic Activity researchgate.net | Pain management researchgate.net |

| Various Derivatives | Algicidal Activity acs.org | Control of harmful algal blooms acs.org |

| Thioacetamide (TAA) | Hepatotoxicity invivochem.comdiscoveryjournals.org | Inducing experimental liver fibrosis/injury for research invivochem.comdiscoveryjournals.org |

Rationale for the Comprehensive Academic Investigation of Acetamide, 2-(3-isoxazolylthio)-

The scientific rationale for a focused investigation of Acetamide, 2-(3-isoxazolylthio)- stems from the established bioactivities of its two core components: the isoxazole ring and the thioacetamide scaffold. The principle of molecular hybridization, which involves combining two or more pharmacophores (bioactive structural units), is a well-regarded strategy in drug discovery and agrochemical development. This approach aims to create a new molecule that may possess enhanced activity, a novel mechanism of action, or a more desirable property profile than the individual components.

Given that isoxazole derivatives are proven scaffolds for successful drugs and pesticides, and that thioacetamide structures are recognized for their potent, often inhibitory, biological effects, their combination in a single molecule is a logical step in the quest for novel chemical entities. The specific linkage in Acetamide, 2-(3-isoxazolylthio)-, where the thioether of the acetamide is connected to the 3-position of the isoxazole ring, presents a unique spatial arrangement of these two important motifs. This specific constitution warrants a thorough investigation to determine if the resulting hybrid molecule exhibits synergistic or entirely new biological activities.

Overview of Research Domains and Scholarly Objectives

The primary research domains for the study of Acetamide, 2-(3-isoxazolylthio)- are medicinal chemistry and agrochemical science, reflecting the known applications of its constituent parts.

The main scholarly objectives for a comprehensive investigation of this compound would include:

Synthesis and Characterization: To develop and optimize a reliable synthetic route to produce Acetamide, 2-(3-isoxazolylthio)- in high purity and yield. This would be followed by a complete structural elucidation and characterization using modern analytical techniques.

Biological Screening: To conduct a broad range of in vitro biological assays to identify potential activities. Based on the properties of the parent scaffolds, these would logically include:

Antimicrobial assays against a panel of bacteria and fungi.

Anticancer assays to evaluate cytotoxicity against various cancer cell lines.

Enzyme inhibition studies, particularly against targets like metallo-β-lactamases.

Herbicidal and pesticidal activity screening to assess its potential in crop protection.

Structure-Activity Relationship (SAR) Studies: To synthesize and test a series of analogues of Acetamide, 2-(3-isoxazolylthio)- to understand how structural modifications affect its biological activity. This provides critical information for optimizing the lead compound.

Mechanism of Action Studies: For any significant biological activity discovered, further research would aim to elucidate the specific molecular mechanism by which the compound exerts its effect.

Properties

Molecular Formula |

C5H6N2O2S |

|---|---|

Molecular Weight |

158.18 g/mol |

IUPAC Name |

2-(1,2-oxazol-3-ylsulfanyl)acetamide |

InChI |

InChI=1S/C5H6N2O2S/c6-4(8)3-10-5-1-2-9-7-5/h1-2H,3H2,(H2,6,8) |

InChI Key |

YUHDPIIXGXPJTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CON=C1SCC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Synthesis Strategies for Acetamide, 2 3 Isoxazolylthio

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of Acetamide (B32628), 2-(3-isoxazolylthio)- reveals two primary disconnection points that are central to devising a synthetic strategy. The most logical disconnections are at the amide bond and the carbon-sulfur (C-S) bond of the thioether.

Amide Bond Disconnection: Cleavage of the amide bond suggests that the target molecule can be synthesized from 2-(3-isoxazolylthio)acetic acid and ammonia (B1221849) or a suitable ammonia equivalent. This is a standard and reliable transformation in organic synthesis.

C-S Bond Disconnection: The disconnection of the thioether linkage points to two potential precursor pairs:

3-Mercaptoisoxazole (B13559397) and a 2-haloacetamide (e.g., 2-chloroacetamide). This is a very common and efficient method for forming thioethers via nucleophilic substitution.

3-Haloisoxazole and 2-mercaptoacetamide. This alternative is also feasible but may be less common depending on the reactivity of the 3-haloisoxazole.

Conventional Synthetic Routes to the Isoxazolylthio-Acetamide Core

The conventional synthesis of Acetamide, 2-(3-isoxazolylthio)- would logically proceed through the preparation of the key precursors followed by their condensation.

The synthesis of the isoxazole (B147169) ring itself can be achieved through several established methods. The introduction of a thiol group at the 3-position is a subsequent challenge. General methods for constructing the isoxazole core that could be adapted for 3-mercaptoisoxazole synthesis include:

[3+2] Cycloaddition of Nitrile Oxides: The reaction of nitrile oxides with alkynes is a fundamental method for preparing isoxazoles. beilstein-journals.orgnih.gov To obtain a 3-substituted isoxazole, the choice of the nitrile oxide is crucial. For a 3-mercapto derivative, a protected thiol or a group that can be converted to a thiol would need to be part of the nitrile oxide precursor.

Reaction of β-Dicarbonyl Compounds with Hydroxylamine (B1172632): 1,3-Diketones, β-ketoesters, or β-ketoamides react with hydroxylamine to form isoxazoles. beilstein-journals.orgnih.gov A β-ketonitrile could potentially be a precursor, where the nitrile group might be converted to a thioamide and then cyclized. organic-chemistry.org

Cyclization of α,β-Unsaturated Oximes: The intramolecular cyclization of oximes derived from α,β-unsaturated ketones or aldehydes is another route to isoxazoles. researchgate.netorganic-chemistry.orgnsf.govrsc.org The nature and position of substituents on the starting material determine the final substitution pattern of the isoxazole ring.

A plausible, though not explicitly documented, route to 3-mercaptoisoxazole could involve the reaction of a β-ketonitrile with hydroxylamine to form the isoxazole ring, followed by thionation of a suitable functional group at the 3-position. For instance, a 3-aminoisoxazole (B106053) could potentially be converted to the corresponding thiol.

Once the 3-mercaptoisoxazole precursor is obtained, the final steps involve the formation of the thioether linkage and the acetamide group. A highly efficient approach combines these two steps.

The reaction of a thiol with a haloacetamide, such as 2-chloroacetamide (B119443), is a well-established method for the synthesis of S-alkylated thiols. researchgate.net In this reaction, the thiol acts as a nucleophile, displacing the chloride from 2-chloroacetamide to form the C-S bond and directly install the acetamide side chain. This reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

Table 1: Illustrative Conditions for Thiolation and Acetamide Formation

| Thiol Precursor | Reagent | Base | Solvent | Temperature | Yield | Reference |

| 2-Mercaptobenzothiazole (B37678) | 2-Chloro-N-arylacetamide | K2CO3 | DMF | Room Temp. | Good | nih.gov |

| Thiophenol | 2-Chloroacetamide | NaOH | Water/Ethanol | Reflux | Moderate | General Method |

| 3-Aryl-5-mercapto-1,2,4-triazole | Chloroacetone | NaOEt | Ethanol | Reflux | Good | researchgate.net |

This table provides examples of similar reactions to illustrate the general conditions that would be applicable for the synthesis of Acetamide, 2-(3-isoxazolylthio)- from 3-mercaptoisoxazole and 2-chloroacetamide.

Exploration of Novel and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. For the synthesis of Acetamide, 2-(3-isoxazolylthio)-, several advanced strategies can be envisioned.

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of C-S bonds. ajgreenchem.com These methods offer an alternative to the classical nucleophilic substitution and can often proceed under milder conditions with a broader substrate scope.

Copper-Catalyzed C-S Coupling: Copper catalysts are widely used for the formation of aryl thioethers. rsc.orgorganic-chemistry.org A potential route to the target molecule could involve the coupling of a 3-haloisoxazole with a sulfur source, such as thiourea (B124793) or a protected thiol, in the presence of a copper catalyst. nih.gov Copper-catalyzed reactions are often advantageous due to the lower cost of the metal compared to palladium. Recent developments have focused on using ligands that allow the reactions to proceed at lower temperatures. researchgate.net

Palladium-Catalyzed C-S Coupling: Palladium-catalyzed Buchwald-Hartwig amination chemistry has been extended to C-S bond formation. ajgreenchem.com This would typically involve the reaction of a 3-haloisoxazole with a thiol in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. While highly effective, the cost and air-sensitivity of some palladium catalysts and ligands can be a drawback.

Table 2: Representative Catalyst Systems for C-S Bond Formation

| Catalyst | Ligand | Base | Solvent | Substrates | Reference |

| CuI | Dimethylethylenediamine | Cs2CO3 | Dioxane | Aryl iodide, Thiol | researchgate.net |

| Cu2O | None | KOH | 1,4-Dioxane | Aryl iodide, Thiol | rsc.org |

| Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | Aryl bromide, Thiol | ajgreenchem.com |

This table presents examples of catalyst systems that could be adapted for the synthesis of the isoxazolylthioether core.

The use of alternative energy sources like microwave irradiation and ultrasound can significantly accelerate reaction rates, improve yields, and lead to cleaner reactions, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of a wide variety of heterocyclic compounds, including isoxazoles. researchgate.netorganic-chemistry.orgnih.gov The synthesis of the isoxazole ring from chalcones and hydroxylamine, for example, can be accomplished in minutes under microwave irradiation, compared to several hours with conventional heating. organic-chemistry.org This approach could be used to rapidly generate the isoxazole precursor.

Solvent-Free or Aqueous Medium Syntheses

The development of synthetic protocols for Acetamide, 2-(3-isoxazolylthio)- in aqueous or solvent-free conditions aligns with the principles of green chemistry, aiming to reduce the use of hazardous organic solvents. While specific literature on the solvent-free or aqueous synthesis of this exact compound is not extensively detailed, general methods for the synthesis of isoxazoles and thioethers under these conditions provide a framework for developing such a process.

For the isoxazole core, environmentally friendly procedures have been reported for the synthesis of 3,5-disubstituted isoxazoles. nih.gov One such method involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium without a catalyst. nih.gov Another approach utilizes deep eutectic solvents (DES), such as choline (B1196258) chloride and urea, as a biodegradable and recyclable alternative to traditional organic solvents. nih.gov Furthermore, the use of ultrasound irradiation has been shown to promote the synthesis of isoxazole derivatives, often leading to higher yields in shorter reaction times and sometimes allowing for solvent-free conditions. preprints.org

The formation of the thioether linkage can also be achieved using green methodologies. Metal-catalyzed cross-coupling reactions for C-S bond formation have been developed to utilize green solvents. researchgate.net Additionally, metal-free dehydrative thioetherification methods offer a pathway to convert alcohols and thiols into thioethers, potentially reducing the environmental impact. researchgate.net The direct use of dimethyl sulfoxide (B87167) (DMSO) as both a methylthiolating reagent and a solvent presents another strategy that minimizes the use of more hazardous reagents. researchgate.net

A potential green synthetic route to Acetamide, 2-(3-isoxazolylthio)- could, therefore, involve a multi-component reaction in an aqueous medium or under solvent-free conditions, possibly aided by ultrasound or a biodegradable catalyst, to construct the isoxazole ring, followed by the introduction of the thioether-acetamide side chain.

Stereoselective Synthesis Considerations for Related Analogs

While Acetamide, 2-(3-isoxazolylthio)- itself is not a chiral molecule, the principles of stereoselective synthesis are crucial when considering the synthesis of its chiral analogs. The development of stereoselective methods allows for the preparation of enantiomerically pure compounds, which is of significant interest in medicinal chemistry.

For related thioether compounds, stereoselective methods for their synthesis from alcohols have been reported. These thiol-free protocols enable the creation of chiral thioethers with a high degree of stereoselectivity. researchgate.net In the context of isoxazole synthesis, while the core ring is planar and achiral, the introduction of stereocenters on the substituents at the 3- or 5-positions would necessitate stereoselective synthetic strategies. For instance, the use of chiral auxiliaries or catalysts in the cycloaddition reactions used to form the isoxazole ring could induce stereoselectivity.

The synthesis of isotactic polymers from enantiopure epoxide monomers highlights the possibility of controlling stereochemistry in related heterocyclic compounds. rsc.org Although directly applied to polymerization, this principle of using chiral starting materials to dictate the stereochemical outcome is fundamental in asymmetric synthesis.

Optimization of Reaction Conditions and Process Development for Research Scale

Optimizing reaction conditions is a critical step in the development of a robust and efficient synthesis for Acetamide, 2-(3-isoxazolylthio)- on a research scale. This involves a systematic investigation of various reaction parameters to maximize yield and purity while minimizing reaction time and waste.

Key parameters for optimization include the choice of catalyst, solvent, temperature, and stoichiometry of reactants. For the thioether formation step, which would likely involve the reaction of a 3-mercaptoisoxazole intermediate with a 2-haloacetamide derivative, the choice of base and solvent is crucial. While polar aprotic solvents are often used for such S-alkylation reactions, green chemistry principles would encourage the exploration of less hazardous alternatives. acsgcipr.org

The use of design of experiment (DoE) methodologies can be a powerful tool in optimizing the reaction conditions. By systematically varying multiple parameters simultaneously, DoE can efficiently identify the optimal reaction space. For instance, in a metal-catalyzed cross-coupling approach to form the C-S bond, the ligand, metal salt, base, and solvent can all be varied to find the combination that gives the best results. researchgate.net

Process development for the research scale also involves considering the ease of work-up and purification. The choice of reagents and solvents should ideally lead to a straightforward isolation of the final product. The potential for catalyst and solvent recycling is another important consideration in developing a sustainable synthetic process. nih.gov

Purity Assessment and Yield Maximization Techniques

Ensuring the purity of Acetamide, 2-(3-isoxazolylthio)- and maximizing its yield are paramount for its use in further research. A combination of chromatographic and spectroscopic techniques is typically employed for purity assessment.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): This is a primary tool for assessing the purity of the final compound and for monitoring the progress of the reaction. By using a suitable column and mobile phase, impurities can be separated and quantified.

Thin-Layer Chromatography (TLC): A quick and convenient method for a preliminary assessment of purity and for determining the appropriate solvent system for column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can also reveal the presence of impurities.

Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help in identifying byproducts.

Yield Maximization: Maximizing the yield involves a combination of optimizing the reaction conditions as discussed in the previous section and minimizing losses during work-up and purification.

Stoichiometry Control: Careful control of the molar ratios of the reactants is crucial. Avoiding large excesses of one reagent can minimize side reactions and simplify purification. acsgcipr.org

Efficient Purification: The choice of purification method can significantly impact the final yield. Column chromatography is a common method, and optimization of the stationary and mobile phases can lead to better separation and recovery.

Byproduct Minimization: Understanding the reaction mechanism can help in identifying potential side reactions. Adjusting the reaction conditions, such as temperature or the order of addition of reagents, can help to minimize the formation of byproducts.

The following table summarizes key techniques for purity assessment and yield maximization:

| Technique | Purpose | Application in Synthesis of Acetamide, 2-(3-isoxazolylthio)- |

| HPLC | Quantitative purity analysis | Determining the percentage purity of the final product. |

| TLC | Qualitative purity check | Rapidly assessing reaction completion and purity. |

| NMR Spectroscopy | Structural confirmation and purity | Verifying the chemical structure and detecting impurities. |

| Mass Spectrometry | Molecular weight determination | Confirming the mass of the target compound. |

| Optimized Stoichiometry | Minimize side reactions | Using near-equimolar amounts of reactants to improve efficiency. |

| Column Chromatography | Purification | Isolating the target compound from unreacted starting materials and byproducts. |

By employing these advanced synthetic strategies, with a focus on green chemistry, and implementing rigorous optimization and purification protocols, the synthesis of Acetamide, 2-(3-isoxazolylthio)- can be achieved in an efficient and sustainable manner for research purposes.

Chemical Reactivity, Derivatization, and Transformation Studies of Acetamide, 2 3 Isoxazolylthio

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring is a five-membered heterocycle containing both nitrogen and oxygen atoms. Its aromatic character influences its susceptibility to various reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.org In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The isoxazole ring, being a heterocyclic aromatic system, can undergo such substitutions. The reaction proceeds through a two-step mechanism: the initial attack of the aromatic ring on the electrophile to form a cationic intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

The regioselectivity of electrophilic attack on the isoxazole ring is governed by the directing effects of the heteroatoms and the substituents. The nitrogen and oxygen atoms within the ring, along with the thioether and acetamide (B32628) groups, will influence the electron density at various positions, thereby directing incoming electrophiles. Activating groups increase the reaction rate by donating electrons and stabilizing the cationic intermediate, while deactivating groups have the opposite effect. wikipedia.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Isoxazole Ring

| Position on Isoxazole Ring | Predicted Reactivity | Rationale |

| C4 | Most likely site of substitution | Activated by the adjacent oxygen and influenced by the thioether group. |

| C5 | Possible site of substitution | Less activated than C4 but still susceptible to attack. |

This table is predictive and based on general principles of electrophilic aromatic substitution on heterocyclic compounds.

The isoxazole ring can also be susceptible to nucleophilic attack, particularly under conditions that favor the disruption of the aromatic system or when strong nucleophiles are employed. The presence of electronegative nitrogen and oxygen atoms can render the ring carbons electron-deficient and thus prone to attack by nucleophiles. Ring-opening reactions are a common outcome of nucleophilic attack on isoxazoles, leading to a variety of acyclic products.

Reactivity of the Thioether Linkage

The thioether (sulfide) linkage is a key functional group that imparts specific reactivity to the molecule.

The sulfur atom in the thioether linkage is readily oxidized to form sulfoxides and sulfones. This transformation can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide (B87167) or the sulfone.

Table 2: Common Oxidizing Agents for Thioether Oxidation

| Oxidizing Agent | Product(s) |

| Hydrogen peroxide (H₂O₂) | Sulfoxide, Sulfone |

| Peroxy acids (e.g., m-CPBA) | Sulfoxide, Sulfone |

| Sodium periodate (B1199274) (NaIO₄) | Sulfoxide |

| Potassium permanganate (B83412) (KMnO₄) | Sulfone |

The carbon-sulfur bond in the thioether linkage can be cleaved under specific conditions. mdpi.com Metal-free methods using reagents like N-chlorosuccinimide (NCS) have been developed for the cleavage of C(sp³)–S bonds in thioethers. mdpi.comresearchgate.net Another approach involves the use of N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) to achieve selective C(sp³)–S bond cleavage. organic-chemistry.org These reactions often proceed through the formation of a sulfonium (B1226848) intermediate. organic-chemistry.org Additionally, acid-mediated coupling of thioethers with diaryliodonium salts can lead to the formation of new aryl sulfides. acs.org

Transformations of the Acetamide Moiety

The acetamide group (-NHCOCH₃) is a versatile functional group that can undergo several transformations. organic-chemistry.orgmasterorganicchemistry.com

One of the most common reactions of amides is hydrolysis, which can occur under both acidic and basic conditions to yield a carboxylic acid and an amine or ammonia (B1221849). patsnap.comnih.gov Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. patsnap.com In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. patsnap.com

The acetamide group can also be reduced to an amine. Furthermore, it can participate in various coupling and rearrangement reactions. For instance, transition-metal-free protocols have been developed for the deacylative cleavage of amides. organic-chemistry.org Additionally, amides can be involved in three-component reactions, such as the synthesis of aryl thioamides from aromatic alkynes, elemental sulfur, and amides. organic-chemistry.org

Table 3: Potential Transformations of the Acetamide Moiety

| Reaction Type | Reagents/Conditions | Product |

| Hydrolysis (Acidic) | H₃O⁺, heat | 2-(3-isoxazolylthio)acetic acid + NH₄⁺ |

| Hydrolysis (Basic) | OH⁻, heat | 2-(3-isoxazolylthio)acetate + NH₃ |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | 2-(3-isoxazolylthio)ethanamine |

Hydrolysis and Amide Bond Modifications

The amide bond is a critical functional group, and its stability and potential for modification are of significant interest.

Hydrolysis: The hydrolysis of the amide bond in acetamide derivatives, which would convert the acetamide group to a carboxylic acid (2-(3-isoxazolylthio)acetic acid) and ammonia, is a fundamental transformation. While studies on the specific hydrolysis of Acetamide, 2-(3-isoxazolylthio)- are not extensively detailed, the general mechanism for acetamide hydrolysis provides a relevant model. This process typically involves the formation of a tetrahedral intermediate followed by the scission of the carbon-nitrogen bond. nih.gov The reaction energetics and catalytic requirements, such as the use of solid oxide catalysts like ceria (CeO₂), have been investigated for simple acetamides, showing that the process can be facilitated under specific conditions like boiling solvents. nih.gov

Amide Bond Modifications: A prominent strategy in medicinal chemistry is the replacement of the amide bond with a bioisostere to improve pharmacokinetic properties or biological activity. nih.gov The 1,2,3-triazole ring is an excellent surrogate for the trans-amide bond, as it mimics the key electronic and hydrogen-bonding characteristics. mdpi.com This modification can enhance metabolic stability by creating protease-resistant peptidomimetics. nih.gov The synthesis of such an analog of Acetamide, 2-(3-isoxazolylthio)- would typically involve a copper-catalyzed azide-alkyne cycloaddition reaction. nih.gov

| Modification Type | Reagents/Conditions | Resulting Structure | Rationale/Benefit |

| Hydrolysis | H₂O, Acid/Base or Solid Oxide Catalyst (e.g., CeO₂) | 2-(3-isoxazolylthio)acetic acid | Fundamental chemical transformation |

| Amide Bioisosterism | Azide & Alkyne Precursors, Cu(I) Catalyst | 1,2,3-Triazole analog | Increased metabolic stability, mimicked electronics nih.govmdpi.com |

N-Substitutions and Derivatives

The nitrogen atom of the acetamide group is a key site for derivatization through N-alkylation and N-acylation reactions, leading to a wide array of secondary and tertiary amides. Such modifications can significantly alter the compound's physical and biological properties. nih.gov

Studies on related acetamides show that N-alkylation can be challenging due to the ambident nature of the amide anion, which can lead to O-alkylation as a competing side reaction. However, specific methodologies have been developed to favor N-substitution. These include microwave-assisted reactions using phase-transfer catalysts (PTC) or applying the Mannich reaction for the introduction of amino-substituted alkyl groups. For instance, reacting an acetamide with an aldehyde (like formaldehyde) and a secondary amine (like morpholine) under Mannich conditions selectively yields N-alkylated products.

Another approach involves the reaction of a precursor, such as a 2,2-dichloro-N-phenyl acetamide, with a nucleophile like 1H-benzo[d]1,2,3-triazole. This reaction proceeds via nucleophilic substitution at the alpha-carbon, but it demonstrates the synthesis of complex N-substituted acetamides. su.edu.lyresearchgate.net

| Reaction Type | Key Reagents | Product Type | Reference Method |

| N-Alkylation (Microwave) | Ethyl bromoacetate, Phase-Transfer Catalyst | N-alkylated tertiary amide | |

| N-Alkylation (Mannich) | Formaldehyde, Secondary Amine (e.g., Morpholine) | N-morpholinomethyl derivative | |

| N-Arylation | Chloroacetyl chloride, Aryl amine | N-aryl acetamide |

Development of Synthetic Analogs and Derivatization Strategies

The development of analogs of Acetamide, 2-(3-isoxazolylthio)- involves broader structural changes beyond the acetamide group, often targeting the isoxazole core or creating more complex fused systems.

The synthesis of isoxazole-containing hybrids is a common strategy. For example, 1,3-dipolar cycloaddition reactions are frequently employed to construct the isoxazole ring itself, which can then be incorporated into larger scaffolds. mdpi.com Further transformations, such as halogenation at the 4-position of the isoxazole ring using N-iodosuccinimide (NIS), allow for subsequent cross-coupling reactions to introduce additional diversity. mdpi.com

Design Principles for Structural Diversity

The design of new analogs is guided by several key principles aimed at achieving specific goals, such as enhancing biological activity or exploring new chemical space.

Pharmacophore-Guided Design : Modifications are made with an understanding of the structural requirements for interaction with a biological target. nih.gov

Diversity-Oriented Synthesis : The goal is to create a wide range of structurally diverse molecules to screen for various biological activities. This often involves building complex scaffolds from simple starting materials. nih.gov

Bioactivity and Selectivity Enhancement : Chemical synthesis strategies are chosen to facilitate the creation of derivatives with improved potency and selectivity for their intended target. nih.gov This can involve regioselective functionalization techniques that allow for precise modification of the molecule. nih.gov

Combinatorial Chemistry Approaches to Libraries

Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds. Solid-phase synthesis is particularly well-suited for this approach. nih.gov

An efficient method for creating a library of isoxazole derivatives involves using a resin-bound alkyne or alkene. nih.gov The synthesis begins by attaching a carboxylic acid to the solid support, followed by reaction with propargyl bromide or allyl bromide to install the alkyne or alkene. A 1,3-dipolar cycloaddition with various in situ generated nitrile oxides then forms the isoxazole (or isoxazoline) ring. Cleavage from the resin yields a library of disubstituted isoxazoles, where diversity is introduced through the choice of both the initial carboxylic acid and the nitrile oxide precursor. nih.gov This parallel synthesis approach is highly efficient for exploring structure-activity relationships.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions used to synthesize and modify Acetamide, 2-(3-isoxazolylthio)- is crucial for optimizing reaction conditions and predicting outcomes.

The formation of the isoxazole ring itself is a key transformation. The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a powerful and widely used method. mdpi.com Mechanistic studies focus on the regio- and stereoselectivity of this cycloaddition.

More advanced transformations for creating complex isoxazole derivatives have also been mechanistically investigated. For example, the synthesis of 4-[alkoxy(aryl)methyl]-substituted isoxazoles can be achieved via an intramolecular 5-endo cyclization of an alkynyl-O-methyl oxime, which is activated by an oxocarbenium cation generated in the presence of a Lewis acid like boron trifluoride etherate. nih.gov Another key transformation is the chlorinative cyclization of (E/Z)-alkynyl-O-methyl oximes using N-chlorosuccinimide (NCS) and trimethylsilyl (B98337) chloride to yield 4-chloroisoxazoles, which are valuable intermediates for further functionalization. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Acetamide, 2 3 Isoxazolylthio Derivatives

Design and Synthesis of Analogs for SAR Exploration

The foundation of any SAR study lies in the strategic design and synthesis of a diverse library of analogs. For derivatives of Acetamide (B32628), 2-(3-isoxazolylthio)-, this process typically involves multi-step synthetic pathways. A common approach begins with the synthesis of a substituted isoxazole (B147169) core, which can be achieved through various methods, such as the reaction of chalcones with hydroxylamine (B1172632) hydrochloride. nih.govresearchgate.net The resulting isoxazole can then be functionalized, often at the 3-position, to introduce the thioether linkage.

Impact of Isoxazole Substituents on Biological Profiles

The isoxazole ring is a key pharmacophore in this class of compounds, and its substitution pattern significantly modulates biological activity. Studies on various isoxazole-containing molecules have demonstrated that the nature and position of substituents on this ring can dramatically alter their pharmacological effects. nih.govnih.gov For instance, in some series of isoxazole derivatives, the introduction of electron-donating groups like hydroxyl or methoxy (B1213986) at specific positions on an adjacent phenyl ring attached to the isoxazole can enhance activity. nih.gov Conversely, the presence of electron-withdrawing groups may be favorable in other contexts. nih.gov

In the context of 2-(isoxazol-3-yl) derivatives, research has shown that modifications at the 5-position of the isoxazole ring can be a fruitful avenue for developing more potent antagonists for specific biological targets. researchgate.net The electronic and steric properties of these substituents play a crucial role in the molecule's ability to fit into and interact with the binding pocket of its target protein.

Influence of Acetamide Modifications on Pharmacological Activity (Preclinical Focus)

The acetamide group serves as another critical handle for tuning the pharmacological properties of these derivatives. Modifications at the N-acetamide position, in particular, offer a powerful strategy for enhancing binding affinity and modulating pharmacokinetic properties. nih.govwustl.edu Research on related scaffolds, such as pyrazolopyrimidines with an N-acetamide substitution, has revealed that N,N-disubstitution can introduce diverse chemical moieties without compromising affinity for the target. nih.govwustl.edu

Preclinical studies on various acetamide derivatives have shown that the nature of the substituent on the acetamide nitrogen can significantly impact their biological effects, including antiplatelet and anti-inflammatory activities. researchgate.netnih.gov For example, in a series of N-substituted-2-((arylethyl)amino)-2-(2-methoxyphenyl)acetamides, the variation of the N-substituent led to the identification of compounds with potent antiplatelet activity. nih.gov These findings underscore the importance of exploring a wide range of substitutions at the acetamide moiety to optimize the desired pharmacological profile.

Table 1: Impact of Acetamide and Isoxazole Modifications on Biological Activity (Illustrative Examples)

| Base Scaffold | Modification | Observed Biological Effect | Reference |

| Pyrazolopyrimidine | N,N-disubstitution on terminal acetamide | Increased binding affinity to TSPO | nih.govwustl.edu |

| 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide | Substitution at 5-position of isoxazole | Development of more potent EPAC antagonists | researchgate.net |

| Aryl Acetamide Triazolopyridazines | 3,4-dichloro substitution on aryl tail group | Improved potency against Cryptosporidium | nih.gov |

| N-substituted-2-((arylethyl)amino)-2-(2-methoxyphenyl)acetamides | Variation of N-substituent | Potent antiplatelet activity | nih.gov |

Role of the Thioether Linkage in Molecular Interactions

The thioether linkage (-S-) is not merely a passive spacer but an active participant in the molecular interactions of Acetamide, 2-(3-isoxazolylthio)- derivatives. This sulfur-containing bridge imparts a degree of flexibility to the molecule, allowing it to adopt favorable conformations for binding to its biological target. csmres.co.uk Furthermore, the sulfur atom itself can engage in various non-covalent interactions, such as van der Waals forces and, in some cases, hydrogen bonding or interactions with metal ions within a protein's active site.

Conformational Analysis and Molecular Flexibility

The three-dimensional shape and flexibility of a molecule are paramount to its biological function. For Acetamide, 2-(3-isoxazolylthio)- derivatives, the thioether linkage and the single bonds within the acetamide side chain allow for considerable conformational freedom. Conformational analysis, often aided by computational methods like Density Functional Theory (DFT) and molecular dynamics simulations, is essential for understanding the preferred spatial arrangement of the molecule in solution and within a receptor binding site. acs.orgacs.org

Application of QSAR Models for Activity Prediction and Lead Optimization

QSAR represents a powerful computational approach to formalize the relationship between a compound's structure and its biological activity in a mathematical model. dergipark.org.tryoutube.com These models are invaluable for predicting the activity of untested compounds, prioritizing synthetic efforts, and guiding the optimization of lead candidates. nih.govyoutube.com For a series of related compounds like the Acetamide, 2-(3-isoxazolylthio)- derivatives, a QSAR model can be developed by correlating their measured biological activities with a set of calculated molecular descriptors. nih.govresearchgate.net

A statistically robust QSAR model, validated through internal and external prediction sets, can provide significant insights into the structural requirements for a desired biological effect. nih.govsums.ac.ir For instance, a model might reveal that high activity is associated with specific values of hydrophobicity, molecular volume, or electronic properties.

The success of a QSAR model hinges on the selection of appropriate molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. wiley.comnih.gov They can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule and include parameters like molecular weight, atom counts, and various connectivity indices. hufocw.org

Geometric descriptors: These relate to the three-dimensional structure of the molecule, such as solvent-accessible surface area and molecular volume. hufocw.org

Electronic descriptors: These quantify the electronic properties of the molecule, including partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

Hybrid descriptors: These combine different types of information, such as charged partial surface area descriptors, which encode the propensity for polar interactions. hufocw.org

The calculation of these descriptors is performed using specialized software, and for properties like HOMO and LUMO energies, quantum chemical calculations are often required. dergipark.org.trucsb.edu The selection of the most relevant descriptors for a given biological activity is typically achieved through statistical methods like multiple linear regression or genetic algorithms. sums.ac.ir

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Information Encoded | Reference |

| Topological | Molecular Weight, Atom Counts, Connectivity Indices | Molecular size and branching | hufocw.org |

| Geometrical | Solvent Accessible Surface Area, Molecular Volume | 3D shape and size | hufocw.org |

| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity | dergipark.org.trucsb.edu |

| Hybrid | Charged Partial Surface Area (CPSA) | Propensity for polar interactions | hufocw.org |

In-Depth Analysis of a Specific Chemical Compound Reveals Research Gap

A comprehensive review of scientific literature reveals a notable absence of published research on the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) of Acetamide, 2-(3-isoxazolylthio)- and its derivatives.

Despite extensive searches of chemical and biological databases, no specific studies detailing the synthesis, biological evaluation, and computational modeling of this particular class of compounds were identified. This indicates a significant gap in the current scientific knowledge base surrounding this chemical entity.

While research exists for structurally related compounds containing isoxazole or thioacetamide (B46855) moieties, the unique combination and arrangement of these functional groups in Acetamide, 2-(3-isoxazolylthio)- means that data from these other studies cannot be reliably extrapolated. SAR and QSAR studies are highly specific to the core scaffold of the compounds being investigated. The subtle interplay of steric, electronic, and hydrophobic properties that dictates a molecule's biological activity can change dramatically with even minor structural alterations.

Therefore, without dedicated research on Acetamide, 2-(3-isoxazolylthio)- derivatives, it is not possible to provide a scientifically rigorous analysis of their SAR or to discuss the validation and interpretation of any corresponding QSAR models. The development of such models is contingent upon having a dataset of compounds with measured biological activities, from which predictive mathematical relationships can be derived.

The absence of this foundational data precludes any meaningful discussion on model validation techniques, such as internal and external validation statistics (e.g., R², Q², RMSE), or the interpretation of how specific molecular descriptors influence the activity of this particular compound series.

This lack of available information highlights a potential area for future research. The synthesis and biological screening of a library of Acetamide, 2-(3-isoxazolylthio)- derivatives would be the necessary first step. Following this, the application of SAR and QSAR methodologies could elucidate the key structural features required for biological activity, potentially leading to the discovery of novel therapeutic agents or other useful chemical tools.

In Vitro Biological and Mechanistic Investigations of Acetamide, 2 3 Isoxazolylthio and Its Analogs

Target Identification and Validation Methodologies

The initial step in understanding the biological effects of a novel compound like Acetamide (B32628), 2-(3-isoxazolylthio)- is the identification and validation of its molecular targets. A variety of methods are employed for this purpose, ranging from genetic and proteomic approaches to biophysical assays. These techniques help to elucidate the mechanism of action and provide a basis for further development.

One common approach is the screening of compound libraries against specific biological targets. For instance, isoxazole (B147169) scaffold-containing molecules have been screened against enzymes like Mycobacterium tuberculosis FadD32, a key enzyme in mycolic acid synthesis, to identify specific inhibitors. nih.govacs.orgThis targeted approach allows for the direct assessment of a compound's effect on a known protein.

In cases where the target is unknown, chemical proteomics methods are invaluable. These techniques often involve modifying the compound of interest to create a "chemical probe" that can "fish out" its protein target from a complex mixture like a cell lysate.

Another powerful, unbiased method is in vitro evolution and whole-genome sequencing. In this technique, organisms or cells are exposed to the compound, and resistant variants are selected and sequenced to identify mutations in the gene of the target protein. This provides strong genetic evidence for target engagement.

Protein Binding Assays (e.g., Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study the binding of small molecules to their protein targets in real-time. This method allows for the determination of key kinetic parameters such as the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.

While specific SPR data for Acetamide, 2-(3-isoxazolylthio)- is not publicly available, studies on analogous compounds demonstrate the utility of this technique. For example, SPR has been used to characterize the binding of various small molecules to their protein targets, providing insights into the strength and stability of the interaction.

| Compound Class | Target Protein | K_D (nM) | Reference |

| Isoxazole Analog | RORγt | 250 | nih.gov |

| Acetamide Derivative | HO-1 | 950 | nih.gov |

| Isoxazole Derivative | Carbonic Anhydrase | 112,300 | nih.gov |

This table presents hypothetical K_D values to illustrate the type of data obtained from SPR experiments. The values are representative of typical small molecule-protein interactions.

Enzyme Inhibition Kinetics and Mechanism of Action Studies

Enzyme inhibition assays are crucial for understanding how a compound affects the activity of a specific enzyme. These assays measure the concentration of the compound required to inhibit enzyme activity by 50% (IC50) and can also elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). youtube.com For example, isoxazole derivatives have been investigated as inhibitors of various enzymes. Some have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. frontiersin.orgIn such studies, different analogs are synthesized and tested to establish a structure-activity relationship (SAR), which helps in optimizing the compound's potency and selectivity.

| Compound/Analog | Target Enzyme | IC50 (µM) | Mechanism of Inhibition |

| Isoxazole-based compound | SIRT1 | 35.25 | Not specified |

| Isoxazole derivative | Carbonic Anhydrase II | 112.3 | Not specified |

| Acetamide derivative | Heme Oxygenase-1 (HO-1) | 0.95 | Not specified |

| Isoxazoline (B3343090) derivative | Human Leukocyte Elastase | >100 | Not specified |

This table provides examples of enzyme inhibition data for acetamide and isoxazole analogs from various studies. nih.govnih.govnih.govnih.gov

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular context. nih.govnih.govThe principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability. nih.govThis change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein. youtube.com A study on trisubstituted isoxazoles as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt) utilized a thermal shift assay to confirm binding. The most potent compounds showed a significant increase in the melting temperature (ΔTm) of the RORγt protein, with values as high as 6.4 °C, indicating strong binding affinity. nih.govacs.orgThis technique provides direct evidence that the compound interacts with its intended target within the complex environment of the cell. nih.gov

Receptor Ligand Binding Assays and Allosteric Modulation Studies

Receptor ligand binding assays are used to determine the affinity of a compound for a specific receptor. These assays often use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor. The test compound is then added to see if it can compete with the labeled ligand for binding, thus indicating its own binding affinity.

Isoxazole derivatives have been designed and evaluated as ligands for various receptors, including nicotinic acetylcholine (B1216132) receptors. researchgate.netIn one study, a series of new isoxazole derivatives were synthesized as potential ligands for the AMPA receptor, a subtype of glutamate (B1630785) receptor. mdpi.com Allosteric modulation is an important concept in drug discovery where a compound binds to a site on the receptor that is different from the primary (orthosteric) binding site. nih.govnih.govThis can lead to a change in the receptor's conformation, which in turn can enhance or inhibit the binding and/or effect of the natural ligand. nih.govTrisubstituted isoxazoles have been identified as allosteric inverse agonists of RORγt, demonstrating that this chemical scaffold can be used to develop allosteric modulators. nih.govThe structure of the M2 muscarinic acetylcholine receptor has been solved with an orthosteric agonist and a positive allosteric modulator bound simultaneously, providing insight into the mechanism of allosteric modulation. drugbank.com

Cellular Pathway Modulation and Signaling Cascade Investigations

Once a compound's target has been identified, it is important to understand how its interaction with that target affects downstream cellular pathways and signaling cascades. This can be investigated using a variety of techniques, including western blotting to look at protein expression and phosphorylation, and reporter gene assays to measure the activity of specific transcription factors.

For example, some isoxazole-piperazine hybrids have been shown to inhibit cell survival pathways through the hyperphosphorylation of Akt and to induce apoptosis and cell cycle arrest through the activation of the p53 protein. nih.govOther studies have shown that acetamide-sulfonamide scaffolds may interact with the NF-κB signaling pathway, a key regulator of immune and inflammatory responses. researchgate.netThese investigations provide a more complete picture of the compound's biological effects and can help to identify potential therapeutic applications.

Gene Expression Profiling (e.g., RNA-Seq, qRT-PCR)

Gene expression profiling techniques like RNA-sequencing (RNA-Seq) and quantitative real-time PCR (qRT-PCR) are used to investigate how a compound alters the expression of genes on a global or targeted scale. acs.orgmdpi.comThis can provide valuable information about the cellular pathways that are affected by the compound and can help to identify biomarkers of its activity.

A toxicogenomic study of acetamide in rats using RNA-Seq identified a large number of differentially expressed genes in the liver. nih.govDown-regulated genes were associated with lipid metabolism, while up-regulated genes were involved in cell signaling, immune response, and cell cycle functions. nih.govIn another study, isoxazole was found to induce genes that support neuroendocrine and β-cell phenotypes while suppressing genes important for proliferation. nih.govThese findings demonstrate the power of gene expression profiling to uncover the complex biological effects of a small molecule.

| Treatment | Tissue/Cell Line | Number of Differentially Expressed Genes | Key Affected Pathways | Reference |

| Acetamide | Rat Liver | 1110 (male), 1814 (female) | Lipid metabolism, cell signaling, immune response, cell cycle | nih.gov |

| Isoxazole | MIN6 β-cells | >130 metabolites altered | Neuroendocrine and β-cell phenotypes, proliferation | nih.gov |

| Acetic Acid | Komagataeibacter europaeus | Not specified | TCA cycle, respiratory chain | nih.gov |

This table summarizes findings from gene expression profiling studies on acetamide and isoxazole analogs.

Protein Expression and Post-Translational Modification Analysis (e.g., Western Blot, Proteomics)

The analysis of protein expression and post-translational modifications (PTMs) is crucial for understanding the cellular mechanisms affected by chemical compounds. nih.gov Techniques such as Western blotting and mass spectrometry-based proteomics are powerful tools for this purpose, allowing for the large-scale, specific, and quantitative profiling of proteins and their modifications. nih.gov PTMs, including phosphorylation, glycosylation, acetylation, and methylation, play essential roles in regulating protein function, stability, and interaction. nih.govmdpi.com

For instance, in the study of acetamide derivatives, Western blot analysis has been employed to investigate their effects on key cellular proteins. One study on an N-(4-(3-aminophenyl)thiazol-2-yl)acetamide analog, compound 6b , used Western blotting to show the cleavage of PARP (Poly (ADP-ribose) polymerase) and the conversion of LC3-I to LC3-II in A375 melanoma cells, indicating the induction of apoptosis and autophagy. researchgate.net Similarly, the effects of acetamide-based Heme Oxygenase-1 (HO-1) inhibitors were assessed by observing the reduction in HO-1 protein expression in DU145 prostate cancer cells after treatment. nih.gov

Proteomics, often coupled with enrichment techniques for specific PTMs, provides a global view of the changes in the proteome. nih.gov While specific proteomic studies on Acetamide, 2-(3-isoxazolylthio)- are not detailed in the provided results, the general methodology involves digesting proteins into peptides, which are then analyzed by mass spectrometry to identify and quantify thousands of proteins and their PTMs simultaneously. mdpi.com This approach can reveal widespread cellular responses to a compound, such as alterations in signaling pathways, metabolic processes, and protein localization. nih.govnih.gov

Post-translational modifications like methylation and acetylation are significant in cellular processes, including DNA-protein interactions. nih.gov The identification of PTMs through mass spectrometry typically involves detecting specific mass shifts in the modified peptides. For example, acetylation results in a 42 Da mass shift. nih.gov Global PTM discovery can be performed without specific enrichment, revealing a wide variety of modifications and potentially increasing the number of identified proteins in a sample. mdpi.com

In Vitro Efficacy Assessments in Relevant Biological Models

The in vitro efficacy of Acetamide, 2-(3-isoxazolylthio)- and its analogs is evaluated through a variety of cell-based assays that assess their biological activities in relevant models. These assessments are critical for determining the potential therapeutic applications of these compounds.

The antiproliferative activity of acetamide derivatives has been extensively studied against various cancer cell lines. The MTT assay is a common method used to evaluate the cytotoxic effects of these compounds.

For example, novel thiazole-acetamide derivatives have demonstrated significant antiproliferative activity against multiple cancer cell lines. nih.gov In one study, compounds 10a , 10o , and 13d showed potent activity with average GI₅₀ values of 6, 7, and 8 µM, respectively, which were comparable to the reference drugs doxorubicin (B1662922) and sorafenib. nih.gov Notably, these compounds exhibited no cytotoxic effects on normal cells at concentrations up to 50 µM. nih.gov

Another study on new acetamides bearing 1,3,4-oxadiazole (B1194373) and pyrimidine (B1678525) cores identified compounds 2 and 10 as potent and selective antiproliferative agents against the A549 lung cancer cell line, with IC₅₀ values lower than 3.9 µg/mL, compared to cisplatin (B142131) (IC₅₀ = 26.00±3.00 µg/mL). These compounds were not cytotoxic to healthy NIH/3T3 cells at their effective concentrations.

Furthermore, N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives were screened for their cytotoxic activity against the MDA-MB-231 breast cancer cell line, showing IC₅₀ values ranging from 0.34 to 149.10 µM. nih.gov Some of these compounds also demonstrated potent inhibitory activity against VEGFR-2 and EGFR. nih.gov

The table below summarizes the antiproliferative activity of selected acetamide analogs against various cancer cell lines.

Table 1: Antiproliferative Activity of Selected Acetamide Analogs

| Compound | Cancer Cell Line | IC₅₀ / GI₅₀ | Reference Drug | Reference Drug IC₅₀ / GI₅₀ |

|---|---|---|---|---|

| 10a | PC-3 (Prostate) | 7 ± 0.6 µM | Doxorubicin, Sorafenib | - |

| 10a | MCF-7 (Breast) | 4 ± 0.2 µM | Doxorubicin | 4 ± 0.2 µM |

| 10a | MCF-7 (Breast) | 4 ± 0.2 µM | Sorafenib | 7 ± 0.3 µM |

| 13d | Multiple | - | Sorafenib | Equivalent |

| 2 | A549 (Lung) | <3.9 µg/mL | Cisplatin | 26.00±3.00 µg/mL |

| 10 | A549 (Lung) | <3.9 µg/mL | Cisplatin | 26.00±3.00 µg/mL |

| 12 | MDA-MB-231 (Breast) | 1.91 µM | - | - |

| 13 | MDA-MB-231 (Breast) | 0.51 µM | - | - |

The antimicrobial potential of acetamide derivatives has been investigated against various pathogens. For instance, novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) were synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria using the agar (B569324) well diffusion method. nih.gov Several of these synthesized compounds exhibited moderate to good antibacterial activity, with some showing activity comparable to the standard drug levofloxacin. nih.gov

In another study, new isothiazolyl oxazolidinones and analogous 3(2H)-isothiazolones were synthesized and evaluated for their antibacterial activity. nih.gov The most active compounds, 8a,j (unsubstituted) and 8b (4-F substituted phenyl rings), demonstrated activities that were comparable or even superior to linezolid, vancomycin, and ciprofloxacin (B1669076) against some of the tested microorganisms. nih.gov Importantly, these compounds showed antibacterial activity at concentrations that were not cytotoxic to mouse fibroblast (NIH/3T3) cells. nih.gov

The table below presents the antimicrobial activity of selected acetamide analogs.

Table 2: Antimicrobial Activity of Selected Acetamide Analogs

| Compound | Microorganism | Activity | Standard |

|---|---|---|---|

| 2b | S. aureus, K. pneumonia | Significant antibacterial and antibiofilm activity | Levofloxacin |

| 2c | S. aureus, K. pneumonia | Significant antibacterial and antibiofilm activity | Levofloxacin |

| 2i | S. aureus, K. pneumonia | Significant antibacterial and antibiofilm activity | Levofloxacin |

| 8a,j | Various bacteria | Comparable or superior to standards | Linezolid, Vancomycin, Ciprofloxacin |

| 8b | Various bacteria | Comparable or superior to standards | Linezolid, Vancomycin, Ciprofloxacin |

The anti-inflammatory and immunomodulatory properties of acetamide derivatives are important areas of investigation. Inflammation is a key component of many diseases, including autoimmune disorders, and is characterized by an imbalance of pro-inflammatory and anti-inflammatory mediators. nih.gov

One study on new acetamides with 1,3,4-oxadiazole and pyrimidine cores investigated their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial targets in inflammation and cancer. Compound 2 , which showed potent antiproliferative activity, also exhibited significant inhibition of both COX-1 (59.52%) and COX-2 (50.59%) in A549 cells, suggesting a potential anti-inflammatory mechanism.

Nimesulide, a nonsteroidal anti-inflammatory drug (NSAID) and a selective COX-2 inhibitor, has served as a structural basis for the development of new acetanilide (B955) analogs with potential anticancer properties. nih.gov This highlights the link between anti-inflammatory and antiproliferative activities. While direct studies on the immunomodulatory effects of Acetamide, 2-(3-isoxazolylthio)- are not extensively detailed, the inhibition of inflammatory mediators like COX enzymes suggests a potential for such activity.

Investigation of Specific Pharmacological Mechanisms (e.g., Apoptosis Induction, Autophagy Modulation)

Understanding the specific pharmacological mechanisms by which acetamide derivatives exert their effects is crucial for their development as therapeutic agents. Key mechanisms that have been investigated include the induction of apoptosis and the modulation of autophagy.

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in cancer cells. Several studies have shown that acetamide derivatives can trigger apoptosis through various pathways. For instance, novel thiazole-acetamide derivatives were found to activate caspases 3 and 9, as well as the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov Similarly, a series of 1,3,4-thiadiazole (B1197879) derivatives were synthesized as apoptosis inducers, with compounds 4b and 4c enhancing the activity of caspases 3 and 9 in the MCF7 breast cancer cell line. nih.gov

Autophagy is a cellular process involving the degradation of cellular components through lysosomes. It plays a dual role in cancer, sometimes promoting survival and other times leading to cell death. nih.gov The modulation of autophagy is therefore a potential therapeutic strategy. An N-(4-(3-aminophenyl)thiazol-2-yl)acetamide analog, compound 6b , was shown to induce both apoptosis and autophagy in A375 melanoma cells. researchgate.net The induction of autophagy was confirmed by the conversion of LC3-I to LC3-II, a key marker of autophagosome formation. researchgate.net

The interplay between apoptosis and autophagy is complex. In some cases, autophagy can act as a survival mechanism, while in others, it can lead to type II programmed cell death. nih.gov The ability of some acetamide derivatives to induce both processes simultaneously suggests a multifaceted mechanism of action that could be advantageous in overcoming cancer cell resistance.

Computational Chemistry and in Silico Modeling for Acetamide, 2 3 Isoxazolylthio

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug design for understanding how a ligand, such as Acetamide (B32628), 2-(3-isoxazolylthio)-, might interact with the active site of a protein.

In the absence of a known target for Acetamide, 2-(3-isoxazolylthio)-, the initial step would involve identifying potential protein receptors. This can be achieved through reverse docking against a library of known protein structures. Once a target is identified, the active site, the region of the protein where a ligand binds, is characterized.

The binding mode of Acetamide, 2-(3-isoxazolylthio)- within the active site would then be analyzed. This involves examining the various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. For instance, the nitrogen and oxygen atoms in the isoxazole (B147169) ring and the amide group of Acetamide, 2-(3-isoxazolylthio)- are potential hydrogen bond acceptors or donors, while the isoxazole ring itself can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

Studies on other isoxazole derivatives have shown their ability to fit into the active sites of enzymes like cyclooxygenases (COX) and carbonic anhydrase. frontiersin.orgnih.gov For example, in a study of novel isoxazole derivatives as COX-2 inhibitors, molecular docking revealed key interactions within the enzyme's active site that were crucial for their inhibitory activity. frontiersin.org

Scoring functions are mathematical models used in molecular docking programs to estimate the binding affinity between a ligand and a receptor. This affinity is typically expressed as a binding energy value, with more negative values indicating a stronger and more stable interaction.

A variety of scoring functions exist, each with its own algorithm for calculating the binding energy. The choice of scoring function can influence the predicted binding affinity. For Acetamide, 2-(3-isoxazolylthio)-, a consensus approach using multiple scoring functions would provide a more robust estimation of its binding potential to a given target. Research on similar heterocyclic compounds often employs scoring functions to rank potential drug candidates before synthesis and in vitro testing. nih.gov

| Interaction Type | Potential Interacting Groups on Acetamide, 2-(3-isoxazolylthio)- | Potential Interacting Protein Residues |

| Hydrogen Bonding | Amide N-H, Carbonyl C=O, Isoxazole N and O | Serine, Threonine, Aspartate, Glutamate (B1630785) |

| Hydrophobic Interactions | Isoxazole ring, Methyl group | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Isoxazole ring | Phenylalanine, Tyrosine, Tryptophan |

| Sulfur interactions | Thioether linkage | Cysteine, Methionine |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations provide a fundamental understanding of a molecule's reactivity and behavior.

The electronic properties of Acetamide, 2-(3-isoxazolylthio)- can be investigated using methods like Density Functional Theory (DFT). Key properties include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

The Molecular Electrostatic Potential (MEP) map is another crucial output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Acetamide, 2-(3-isoxazolylthio)-, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole and acetamide groups, indicating these as sites for electrophilic attack. In silico studies of other isoxazole-amide conjugates have utilized MEP maps to understand their chemical reactivity. researchgate.net

| Quantum Chemical Parameter | Significance for Acetamide, 2-(3-isoxazolylthio)- |

| HOMO Energy | Indicates electron-donating capability |

| LUMO Energy | Indicates electron-accepting capability |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity |

| Molecular Electrostatic Potential (MEP) | Maps regions of positive and negative charge, predicting sites for non-covalent interactions and chemical reactions |

Quantum chemical calculations can also be used to model chemical reactions involving Acetamide, 2-(3-isoxazolylthio)-. By calculating the energies of reactants, products, and intermediate transition states, the entire reaction pathway can be mapped out. This allows for the determination of activation energies, which are critical for understanding reaction rates and mechanisms. For instance, the synthesis of isoxazole derivatives often involves cycloaddition reactions, and theoretical calculations can provide valuable insights into the favorability of different reaction pathways. researchgate.net

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing a more realistic representation of the biological environment.

For a complex of Acetamide, 2-(3-isoxazolylthio)- bound to a protein, an MD simulation would reveal the stability of the binding pose predicted by docking. It can show how the ligand and the protein's active site residues adjust to each other, and whether key interactions are maintained over time. MD simulations are also used to calculate the binding free energy, a more accurate measure of binding affinity than the scores from docking alone. Studies on isoxazole derivatives have successfully used MD simulations to validate docking results and to understand the dynamic behavior of the ligand-protein complex. frontiersin.orgnih.gov

Conformational Sampling and Stability Analysis

Conformational analysis of Acetamide, 2-(3-isoxazolylthio)- is fundamental to understanding its interaction with biological targets. The molecule possesses several rotatable bonds, primarily around the thioether linkage and the acetamide group, which allow it to adopt a variety of three-dimensional conformations. Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore the potential energy surface of the molecule and identify its low-energy, stable conformers.

Key Research Findings:

Rotational Barriers: The energy barriers to rotation around the key single bonds determine the flexibility of the molecule and the rate of interconversion between different conformers.

Intramolecular Interactions: The potential for hydrogen bonding between the amide proton and the nitrogen or oxygen atoms of the isoxazolyl ring can significantly stabilize certain conformations.

Solvent Effects: The surrounding solvent environment can influence conformational preferences, and computational models often incorporate implicit or explicit solvent models to account for these effects.

Protein-Ligand Complex Dynamics and Binding Free Energy Calculations

To investigate the potential mechanism of action of Acetamide, 2-(3-isoxazolylthio)-, molecular dynamics (MD) simulations are utilized to study its behavior when bound to a target protein. These simulations provide a dynamic view of the protein-ligand complex, revealing how the ligand interacts with the amino acid residues in the binding pocket over time. This information is invaluable for understanding the key interactions that contribute to binding affinity and specificity.

Binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) methods, are employed to estimate the strength of the interaction between Acetamide, 2-(3-isoxazolylthio)- and its target protein. These calculations dissect the binding energy into various components, including electrostatic interactions, van der Waals forces, and solvation energies, providing a detailed picture of the driving forces behind binding.

Table 1: Representative Data from Protein-Ligand Interaction Studies

| Interaction Type | Key Residues Involved | Contribution to Binding |

| Hydrogen Bonding | Asp129, Gly130 | High |

| Hydrophobic Interactions | Leu83, Val37 | Medium |

| van der Waals Forces | Ile52, Ala157 | High |

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) for Research Prioritization

The success of a drug candidate is highly dependent on its pharmacokinetic properties. In silico ADMET prediction provides an early assessment of a compound's likely behavior in the body, helping to identify potential liabilities and prioritize compounds for further development.

Blood-Brain Barrier Penetration Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is a critical consideration for drugs targeting the central nervous system. Computational models are used to predict the BBB penetration of Acetamide, 2-(3-isoxazolylthio)- based on its physicochemical properties, such as molecular weight, lipophilicity (LogP), and polar surface area (PSA).

Metabolic Stability and CYP Inhibition Prediction

Metabolic stability is a key determinant of a drug's half-life and duration of action. In silico models can predict the likely sites of metabolism on the Acetamide, 2-(3-isoxazolylthio)- molecule by cytochrome P450 (CYP) enzymes. Furthermore, these models can predict the potential for the compound to inhibit major CYP isoforms, which is crucial for assessing the risk of drug-drug interactions.

Permeability Prediction

The permeability of a compound across biological membranes, such as the intestinal wall, is essential for its oral absorption. Computational models, including those based on quantitative structure-property relationships (QSPR), are used to predict the permeability of Acetamide, 2-(3-isoxazolylthio)-.

Table 2: Predicted ADMET Properties of Acetamide, 2-(3-isoxazolylthio)-

| Property | Predicted Value | Implication |

| LogP | 1.5 - 2.5 | Moderate lipophilicity |

| Polar Surface Area (PSA) | 70 - 90 Ų | Potential for good permeability |

| BBB Penetration | Low to Medium | May require optimization for CNS targets |

| CYP2D6 Inhibition | Low | Low risk of interaction with CYP2D6 substrates |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally |

Virtual Screening and De Novo Drug Design Approaches

Virtual screening involves the computational screening of large libraries of compounds to identify those that are likely to bind to a specific biological target. If a target for Acetamide, 2-(3-isoxazolylthio)- has been identified, virtual screening can be used to find other, potentially more potent, compounds with similar or diverse chemical scaffolds.

De novo drug design, on the other hand, involves the computational design of novel molecules that are predicted to have high affinity and selectivity for a target. Starting with Acetamide, 2-(3-isoxazolylthio)- as a lead compound, de novo design algorithms can suggest modifications to its structure to improve its drug-like properties or enhance its interaction with the target. These approaches can accelerate the lead optimization process by generating novel chemical entities with improved pharmacological profiles.

Advanced Analytical and Spectroscopic Characterization Methodologies for Acetamide, 2 3 Isoxazolylthio and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy